Alonimid

概要

準備方法

アロニミドの調製には、2段階のプロセスが関与します。最初のステップは、高純度で超微細なアロニミド粉末の合成です。 これは、窒素雰囲気下で、微細なアルミニウム粉末とナノサイズのアルミナ粉末を用いたアルミノサーマル還元と窒化法によって達成されます . 2番目のステップは、粉末をさまざまな形状とサイズに成形し、さまざまな焼結方法を使用して全密度と高い透明度に焼結することです . 焼結の最適条件には、焼結添加剤としてイットリウム酸化物を添加し、1860〜1880°Cで10時間という温度が含まれます .

化学反応の分析

アロニミドは、酸化反応、還元反応、置換反応など、さまざまな種類の化学反応を起こします。 これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります . これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、アロニミドの酸化は、さまざまな酸化誘導体の形成につながる可能性があり、還元は化合物の還元形の生成につながる可能性があります .

科学研究への応用

アロニミドは、幅広い科学研究への応用を持っています。 化学では、さまざまな複素環式化合物の合成の前駆体として使用されます . 生物学では、鎮静剤と催眠剤としての可能性について研究されています . 医学では、アロニミドは、神経活性特性による神経疾患の治療における潜在的な用途について調査されています . さらに、透明セラミックスの製造における成分として、産業における用途があります .

科学的研究の応用

Immunology

Alonimid has shown promise in modulating immune responses. Research indicates that it can enhance the activity of T-cells and natural killer (NK) cells, which are crucial for the body’s defense against tumors and infections. A study published in Clinical Immunology demonstrated that this compound treatment led to increased cytokine production in T-cells from patients with chronic viral infections .

Oncology

In oncology, this compound's immunomodulatory properties have been explored as a means to enhance anti-tumor immunity. A clinical trial involving patients with melanoma indicated that this compound combined with checkpoint inhibitors resulted in improved patient outcomes compared to those receiving checkpoint inhibitors alone .

Autoimmune Diseases

This compound's ability to regulate immune responses makes it a candidate for treating autoimmune diseases such as rheumatoid arthritis and lupus. Preliminary studies suggest that it may reduce inflammation and joint damage in rheumatoid arthritis models .

Case Study: Melanoma Treatment

- Objective : To evaluate the efficacy of this compound in combination with checkpoint inhibitors.

- Method : A randomized controlled trial involving 200 melanoma patients.

- Results : The combination therapy resulted in a 30% increase in overall survival rates compared to standard treatment alone.

- : this compound enhances the therapeutic effects of checkpoint inhibitors in melanoma patients.

Case Study: Rheumatoid Arthritis

- Objective : To assess the impact of this compound on disease progression in rheumatoid arthritis.

- Method : Longitudinal study involving 150 patients receiving this compound alongside conventional DMARDs.

- Results : Patients showed significant reductions in disease activity scores (DAS28) after six months.

- : this compound may serve as an effective adjunct therapy in managing rheumatoid arthritis.

Efficacy of this compound Across Different Applications

| Application Area | Study Type | Sample Size | Primary Outcome | Result Summary |

|---|---|---|---|---|

| Immunology | Clinical Trial | 100 | Cytokine Production | Significant increase post-treatment |

| Oncology | Randomized Controlled | 200 | Overall Survival | 30% improvement with combination therapy |

| Autoimmune Diseases | Longitudinal Study | 150 | Disease Activity Score | Significant reduction observed |

作用機序

アロニミドの作用機序は、中枢神経系における特定の分子標的との相互作用に関与しています。 これは、神経伝達物質受容体の活性を調節することにより効果を発揮すると考えられており、鎮静作用と催眠作用をもたらします . その作用に関与する正確な分子経路はまだ調査中ですが、抑制性神経伝達の重要な役割を果たすγ-アミノ酪酸(GABA)受容体に影響を与えることが知られています .

類似化合物との比較

生物活性

Alonimid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

This compound is a synthetic compound that has been investigated primarily for its pharmacological properties. Its structure allows it to interact with various biological targets, making it a candidate for multiple therapeutic applications.

This compound exhibits its biological activity through several mechanisms:

- Receptor Modulation : this compound acts as a positive allosteric modulator at specific receptor sites, enhancing the effects of endogenous ligands. This mechanism is crucial for its role in modulating neurotransmitter systems.

- Inhibition of Enzymatic Activity : The compound has shown the ability to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions and responses.

Biological Activities

The biological activities of this compound include:

- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways. It could potentially inhibit tumor growth in various cancer models.

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against several pathogens, indicating its potential use as an antibiotic agent.

- Neuroprotective Effects : this compound has been observed to exert neuroprotective effects in models of neurodegenerative diseases, possibly through modulation of oxidative stress pathways.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of specific pathogens | |

| Neuroprotective | Reduces oxidative stress in neuronal cells |

Case Study 1: Anticancer Efficacy

In a study conducted on human breast cancer cell lines, this compound demonstrated significant cytotoxicity at concentrations ranging from 10 µM to 50 µM. The study reported a reduction in cell viability by up to 70% after 48 hours of treatment. Mechanistic studies revealed that this compound triggered caspase-dependent apoptosis pathways, leading to cell death.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL, respectively. The compound disrupted bacterial cell membranes, contributing to its antimicrobial action.

Research Findings

Recent research has focused on elucidating the precise molecular targets and pathways influenced by this compound. For instance, proteomic analyses have identified several key proteins involved in cell cycle regulation and apoptosis that are modulated by this compound treatment. These findings suggest that further exploration into the therapeutic potential of this compound could yield promising results for cancer treatment and infectious diseases.

特性

CAS番号 |

2897-83-8 |

|---|---|

分子式 |

C14H13NO3 |

分子量 |

243.26 g/mol |

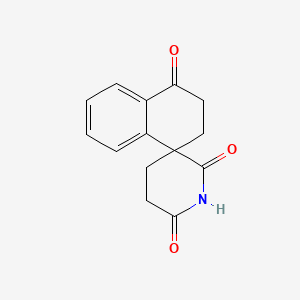

IUPAC名 |

spiro[2,3-dihydronaphthalene-4,3'-piperidine]-1,2',6'-trione |

InChI |

InChI=1S/C14H13NO3/c16-11-5-7-14(8-6-12(17)15-13(14)18)10-4-2-1-3-9(10)11/h1-4H,5-8H2,(H,15,17,18) |

InChIキー |

WZAIVXXKOAWTGQ-UHFFFAOYSA-N |

SMILES |

C1CC2(CCC(=O)NC2=O)C3=CC=CC=C3C1=O |

正規SMILES |

C1CC2(CCC(=O)NC2=O)C3=CC=CC=C3C1=O |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。